molecular formula C20H23F3N4O B2962765 1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1448079-24-0

1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2962765
CAS No.: 1448079-24-0
M. Wt: 392.426
InChI Key: DBVDFIZZWVUORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H23F3N4O and its molecular weight is 392.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogelation and Physical Properties Tuning

  • Anion Tuning of Rheology and Morphology : The compound 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, showing the potential of similar compounds for tuning the physical properties of hydrogels through anion interactions. This research indicates the possibility of adjusting the gel's elasticity and stability, which could be relevant for biomedical applications (Lloyd & Steed, 2011).

Anticancer Activity

  • Synthesis and Anticancer Potential : A study on the synthesis of 1-Aryl-3-(2-chloroethyl) ureas has evaluated their cytotoxicity on human adenocarcinoma cells, suggesting the potential of similar structures for anticancer applications. This underscores the relevance of such compounds in designing new anticancer drugs (Gaudreault et al., 1988).

Inhibitory Activity

  • Inhibition of Human Soluble Epoxide Hydrolase : Compounds containing 1,3-disubstituted ureas have shown inhibitory activity towards human soluble epoxide hydrolase, indicating their potential for therapeutic applications in diseases where epoxide hydrolase is a factor (D’yachenko et al., 2019).

Synthesis of Novel Compounds

  • Facile Synthesis of Diverse Functionalized Pyrans : Utilizing urea as an organo-catalyst, a study has developed an efficient method for synthesizing a diverse array of functionalized 2-amino-3-cyano-4H-pyrans, demonstrating the utility of urea derivatives in facilitating multicomponent reactions for pharmaceutical development (Brahmachari & Banerjee, 2014).

Antibacterial Activity

  • Synthesis and Evaluation of Novel Heterocyclic Compounds : With a focus on synthesizing new heterocyclic compounds containing a sulfonamido moiety, research has shown that certain derivatives exhibit significant antibacterial activities, indicating the potential of urea derivatives in developing new antibacterial agents (Azab et al., 2013).

Properties

IUPAC Name

1-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O/c21-20(22,23)16-7-3-4-8-17(16)25-19(28)24-12-14-11-18(13-9-10-13)27(26-14)15-5-1-2-6-15/h3-4,7-8,11,13,15H,1-2,5-6,9-10,12H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVDFIZZWVUORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=CC=C3C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.